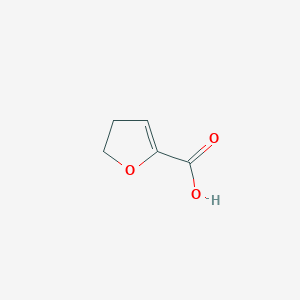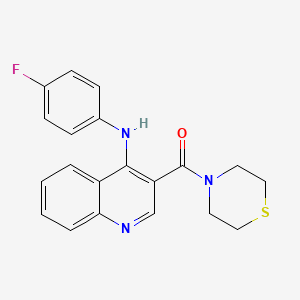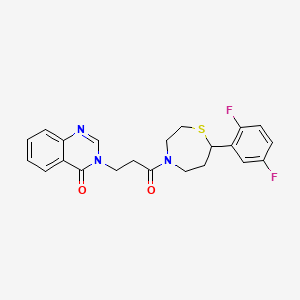![molecular formula C8H9N5O2 B2551389 2-(叠氮甲基)-1,5,7,8-四氢吡喃[4,3-d]嘧啶-4-酮 CAS No. 1419953-82-4](/img/structure/B2551389.png)
2-(叠氮甲基)-1,5,7,8-四氢吡喃[4,3-d]嘧啶-4-酮
描述
Synthesis Analysis
The synthesis of heterocyclic compounds related to 2-(Azidomethyl)-1,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one involves a sequence of reactions starting with the preparation of azidoaldehydes, followed by their transformation into N-[(3-azido-1-tosyl)alkyl]ureas. These ureas are then reacted with enolates of various diketones, and the resulting products are dehydrated under acidic conditions to yield the desired tetrahydropyrimidinones . The aza-Wittig reaction plays a crucial role in the formation of these compounds, as demonstrated by the synthesis of 7-Benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones, which are obtained by base-catalyzed reactions of nucleophilic reagents with carbodiimides .
Molecular Structure Analysis
The molecular structure and conformation of these heterocyclic compounds are influenced by structural modifications. Crystal structure determination of three tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidinone derivatives has revealed that 3D supramolecular architectures are formed in the crystals through self-assembly via stacking interactions and various hydrogen bonds . This detailed understanding of the molecular geometry is essential for the design of compounds with desired properties.
Chemical Reactions Analysis
2-Azidopyrido[1,2-a]pyrimidin-4-one, a related compound, exhibits ambifunctionality, undergoing cyclo-addition reactions with 1,3-dicarbonyl compounds to form 1,2,3-triazole derivatives. It can also undergo ring opening and immediate cyclization under the influence of bases or hydrochloric acid to yield tetrazolo derivatives. Similarly, triazole rings can be formed from hydrazino derivatives of pyrido[1,2-a]pyrimidin-4-one .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of various substituents and functional groups significantly influences their pharmacological profiles, such as diuretic, natriuretic, and kaliuretic activities. For instance, 2-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one derivatives exhibit varying degrees of diuretic activity depending on the nature of the substituents at specific positions on the ring system .
科学研究应用
合成及生物学应用
- 吡唑并[1,5-a]嘧啶的合成:一种方法涉及合成 7-三氟甲基吡唑并[1,5-a]嘧啶,展示了抗炎和抗菌活性。通过此途径合成的化合物对角叉菜胶诱导的大鼠爪水肿和各种微生物菌株表现出有希望的结果,突出了衍生物在医药应用中的潜力 (Aggarwal 等,2014).
- 抗菌和抗炎剂:新的合成途径导致了吡啶并[2,3-d]嘧啶-4(1H)-酮的产生,该酮显示出显着的镇痛和抗炎活性,表明它们可用作潜在的治疗剂。这些化合物的反应性和功效得到表征,为未来的药物开发奠定了基础 (El-Gazzar & Hafez,2009).
化学合成进展
- 新的合成路线:对吡啶并[4,3-d]嘧啶-2-酮及相关化合物的合成研究已经扩展,为构建这些复杂分子提供了新方法。Staudinger/氮杂-Wittig 反应等技术提供了获得各种吡啶并[4,3-d]嘧啶衍生物的有效方法,这些衍生物可以作为进一步药理学探索的关键中间体 (Fesenko & Shutalev,2013).
药理学潜力
- 环氧合酶抑制和抗炎活性:嘧啶-吡啶杂化物已合成并对其环氧合酶抑制和抗炎活性进行了评估。这些研究不仅阐明了该化合物在合成生物活性分子中的用途,还提供了对其作用机制和潜在治疗价值的见解 (Abdelgawad 等,2018).
未来方向
属性
IUPAC Name |
2-(azidomethyl)-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c9-13-10-3-7-11-6-1-2-15-4-5(6)8(14)12-7/h1-4H2,(H,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVVEUNHYCNJLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(NC2=O)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azidomethyl)-1,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-methoxyethyl)-2-[(3-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2551306.png)
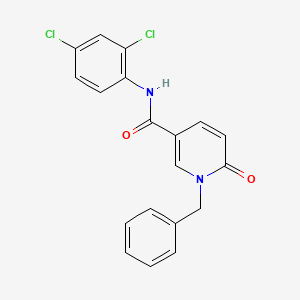
![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide](/img/structure/B2551310.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chlorophenyl)methanone](/img/structure/B2551311.png)
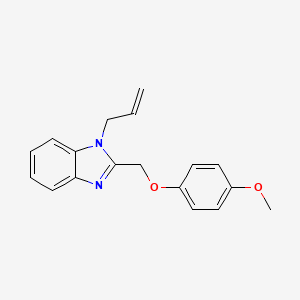
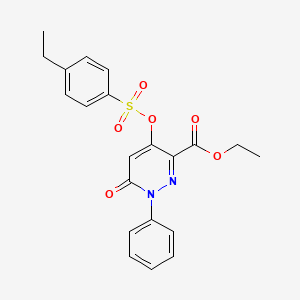
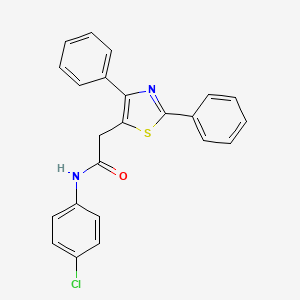
![N-Methyl-3-(methylamino)-N-[3-(methylamino)-3-oxopropyl]propanamide;hydrochloride](/img/structure/B2551317.png)
![4-Oxo-4-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}butanoic acid](/img/structure/B2551320.png)
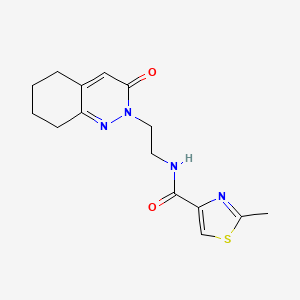
![N-[1-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethyl]prop-2-enamide](/img/structure/B2551322.png)
